molecular formula C28H27N7O B2638503 N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-92-1

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2638503
CAS No.: 946348-92-1
M. Wt: 477.572
InChI Key: UGOQLZWUSHLOLP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C28H27N7O and its molecular weight is 477.572. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and a piperazine moiety, suggest a diverse range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C23H25N7O, with a molecular weight of approximately 415.49 g/mol. The structure includes:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic framework is known for various biological activities.
  • Piperazine ring : Often associated with neuropharmacological effects.
  • Methoxy group : This functional group may enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization with the methoxy group to enhance pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits promising cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported in the nanomolar range.
  • HCT-116 (colon cancer) : Significant inhibition observed.

The mechanism of action is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK2) , crucial for cell cycle regulation and proliferation. This inhibition leads to alterations in signaling pathways associated with cancer cell survival and apoptosis.

Cell LineIC50 Value (nM)Mechanism of Action
MCF-7< 100CDK2 inhibition
HCT-116< 100CDK2 inhibition

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent , possibly due to its ability to modulate inflammatory pathways through interactions with various neurotransmitter systems linked to the piperazine structure.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may influence neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructure FeaturesBiological Activity
1-Methyl-N-(4-methoxyphenyl)-6-(4-phenyldiphenyl)piperazinSimilar pyrazolo structure; methyl groupCDK2 inhibition
2-[4-amino-3-(1H-imidazol-2-yl)pyrazolo[3,4-d]pyrimidin]Contains imidazole; different nitrogen heterocycleAnticancer properties
3-(1H-imidazol-2-yl)-pyrazolo[3,4-d]pyrimidinImidazole substitution; simpler structureAntitumor activity

These comparisons highlight the unique biological profile of this compound and its potential advantages in targeted therapeutic applications.

Case Studies and Research Findings

Recent studies have documented various aspects of this compound's activity:

  • In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines.
  • Mechanistic studies revealed that the compound alters cell cycle progression and promotes apoptosis in cancer cells.
  • Neuropharmacological evaluations suggested that it may interact with serotonin receptors, indicating potential use in treating anxiety or depression.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c1-36-24-14-12-21(13-15-24)30-26-25-20-29-35(23-10-6-3-7-11-23)27(25)32-28(31-26)34-18-16-33(17-19-34)22-8-4-2-5-9-22/h2-15,20H,16-19H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQLZWUSHLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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